Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate: A Technical Guide to Chemical Properties, Synthesis, and Applications
Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate: A Technical Guide to Chemical Properties, Synthesis, and Applications
Core Identity and Structural Significance
Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (CAS: 2231304-60-0) is a highly functionalized glycidic ester that serves as a versatile building block in advanced organic synthesis and pharmaceutical development[1]. Structurally, the molecule features a highly strained oxirane (epoxide) core, flanked by an ethyl carboxylate moiety at the C2 position and a sterically demanding 2-(benzyloxy)phenyl group at the C3 position[2].
This specific arrangement makes it an exceptional electrophilic scaffold. The oxirane ring is primed for regioselective nucleophilic attack, while the ethyl ester provides a site for saponification, amidation, or decarboxylation, enabling the construction of complex heterocyclic APIs and peptidomimetics ()[3].
Physicochemical Properties
Understanding the physicochemical profile of this compound is essential for predicting its solubility, reactivity in specific solvent systems, and its potential pharmacokinetic behavior when used as a pharmacophore intermediate.
Table 1: Quantitative Chemical and Physical Data
| Property | Value |
|---|---|
| CAS Number | 2231304-60-0[1] |
| Molecular Formula | C₁₈H₁₈O₄[1] |
| Molecular Weight | 298.33 g/mol [1] |
| Partition Coefficient (LogP) | 3.2686[1] |
| Topological Polar Surface Area (TPSA) | 48.06 Ų[1] |
| Hydrogen Bond Acceptors | 4[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 6[1] |
| InChI Key | IIADKOCLEBEGPW-UHFFFAOYSA-N |
Analytical Insight: The moderate lipophilicity (LogP ~3.27) combined with the absence of hydrogen bond donors renders this compound highly soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) but insoluble in aqueous media[1].
Synthesis Mechanism: The Darzens Condensation
The definitive synthetic route for Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is the Darzens glycidic ester condensation . This reaction couples 2-benzyloxybenzaldehyde with ethyl chloroacetate in the presence of a strong base ()[4].
Mechanistic Causality: The selection of the base is a critical parameter. Sodium ethoxide (NaOEt) is typically employed because the ethoxide anion perfectly matches the ethyl ester group of the α-haloester[4]. If a mismatched base (such as sodium methoxide) were used, competitive transesterification would occur, yielding an impure mixture of methyl and ethyl glycidic esters. The reaction proceeds via an initial aldol-type addition to form a chlorohydrin alkoxide intermediate, followed by an intramolecular SN2 displacement of the chloride ion to close the oxirane ring ()[5].
Figure 1: Mechanistic pathway of the Darzens condensation forming the oxirane core.
Experimental Protocol (Self-Validating Workflow)
To ensure high yield and stereochemical control (favoring the trans-epoxide), the following protocol leverages strict temperature modulation. Phase-transfer catalysis (e.g., using KOH and TEBAC in acetonitrile) can also be utilized as a modern, high-yield alternative ()[6].
Step-by-Step Methodology:
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Preparation of the Base Suspension: Suspend sodium ethoxide (1.5 equiv, freshly prepared) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0–5 °C using an ice-salt bath.
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Causality: Low temperatures suppress the self-condensation of ethyl chloroacetate and prevent runaway exothermic reactions during the initial aldol addition[4].
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Reagent Addition: Prepare a homogeneous solution of 2-benzyloxybenzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous THF. Add this mixture dropwise to the base suspension over 30–45 minutes.
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Aldol Addition & Cyclization: Maintain the temperature at 0–10 °C for 1 hour to allow the formation of the chlorohydrin intermediate. Subsequently, remove the ice bath and let the mixture warm to room temperature (20–25 °C), stirring for an additional 4–6 hours to drive the intramolecular SN2 epoxidation[4].
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Reaction Quenching (Validation Check): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. Once the UV-active aldehyde spot is fully consumed, quench the reaction by slowly pouring it into ice-cold distilled water[4].
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Extraction and Washing: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual ethanol and base, then dry over anhydrous Na₂SO₄[4].
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Purification: Concentrate the solvent in vacuo. Purify the crude product via flash column chromatography (silica gel) to isolate the pure glycidic ester[5].
Downstream Applications in Drug Development
The inherent ring strain of the oxirane makes this compound an excellent precursor for generating diverse chemical libraries.
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Synthesis of β-Hydroxy Esters: Regioselective ring-opening with nucleophiles (such as amines, azides, or thiols) yields β-hydroxy-α-substituted esters. These are vital precursors for synthesizing complex peptidomimetics and enzyme inhibitors[3].
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Decarboxylative Rearrangement: Saponification of the ethyl ester followed by acid-catalyzed decarboxylation and heating converts the glycidic ester into 2-(benzyloxy)phenylacetaldehyde. This aldehyde is a highly sought-after intermediate for synthesizing phenethylamine-based APIs[3].
Figure 2: Downstream synthetic applications of the glycidic ester via ring-opening.
References
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Title: Synthetic application of Darzen condensation in detail Source: AskFilo URL: [Link]
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Title: Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate Source: Helvetica Chimica Acta URL: [Link]
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Title: Darzens glycidic ester condensation Source: ACS Publications URL: [Link]
